molecular formula C22H19F2N3O3 B2912852 N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-50-9

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2912852
CAS No.: 898458-50-9
M. Wt: 411.409
InChI Key: QTHDTAWMPUCDIH-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorinated phenyl, furan, and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide backbone.

    Introduction of the 2,5-difluorophenyl group: This step involves the coupling of 2,5-difluoroaniline with the oxalamide intermediate.

    Attachment of the furan and indoline groups: This is usually done through a series of nucleophilic substitution reactions, where the furan and indoline moieties are introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s fluorinated phenyl group can impart desirable properties such as increased thermal stability and hydrophobicity, making it useful in the development of advanced materials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The furan and indoline groups may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: Similar structure but with a different fluorination pattern on the phenyl ring.

    N1-(2,5-difluorophenyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to its specific combination of fluorinated phenyl, furan, and indoline moieties. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3/c23-15-7-8-16(24)17(12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHDTAWMPUCDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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